molecular formula C15H14O2 B13968621 7-Methoxy-3,4-dihydrophenanthren-1(2h)-one CAS No. 31184-49-3

7-Methoxy-3,4-dihydrophenanthren-1(2h)-one

Cat. No.: B13968621
CAS No.: 31184-49-3
M. Wt: 226.27 g/mol
InChI Key: SNRLVRBZACMUHU-UHFFFAOYSA-N
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Description

7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is a chemical compound belonging to the class of phenanthrenones It is characterized by a methoxy group at the 7th position and a dihydro-1(2H)-phenanthrenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-1-tetralone.

    Cyclization: The precursor undergoes cyclization under acidic conditions to form the phenanthrenone core.

    Reduction: The resulting phenanthrenone is then reduced to obtain the dihydro form.

Industrial Production Methods

Industrial production of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3,4-dihydro-1(2H)-phenanthrenone can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenanthrenequinone.

    Reduction: Further reduction to form fully saturated derivatives.

    Substitution: Electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Fully saturated phenanthrene derivatives.

    Substitution: Halogenated or nitrated phenanthrenones.

Scientific Research Applications

7-methoxy-3,4-dihydro-1(2H)-phenanthrenone has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity, including potential anticancer properties.

    Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Pathway Modulation: Affecting signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-tetralone: A precursor in the synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone.

    7-methoxy-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone: A structurally related compound with similar properties.

    2-(2,4-dimethoxybenzylidene)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone: Another related compound with potential biological activity.

Uniqueness

7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is unique due to its specific substitution pattern and the presence of a dihydro-phenanthrenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

31184-49-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-2H-phenanthren-1-one

InChI

InChI=1S/C15H14O2/c1-17-11-6-8-12-10(9-11)5-7-14-13(12)3-2-4-15(14)16/h5-9H,2-4H2,1H3

InChI Key

SNRLVRBZACMUHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CCC3

Origin of Product

United States

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